molecular formula C18H12BrN B595443 9-(3-Bromophenyl)-9H-carbazole CAS No. 185112-61-2

9-(3-Bromophenyl)-9H-carbazole

Cat. No. B595443
CAS RN: 185112-61-2
M. Wt: 322.205
InChI Key: ZKGHGKNHPPZALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-(3-Bromophenyl)-9H-carbazole” is a chemical compound with the molecular formula C18H12BrN . It is a solid substance at 20 degrees Celsius . The compound appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of “9-(3-Bromophenyl)-9H-carbazole” is 322.21 g/mol . The structure of the compound has been confirmed by various spectroscopic techniques .


Physical And Chemical Properties Analysis

“9-(3-Bromophenyl)-9H-carbazole” is a solid substance at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Scientific Research Applications

  • Pharmacological Applications : 9H-Carbazole and its derivatives, including 9-(3-Bromophenyl)-9H-carbazole, have been noted for their versatile pharmacological applications. Bacteria capable of utilizing biphenyl have been studied for their ability to produce hydroxylated 9H-carbazole metabolites, indicating potential uses in pharmaceuticals (Waldau et al., 2009).

  • Crystal Structures and Molecular Interactions : Studies on the crystal structures of similar 9H-carbazole derivatives have been conducted to understand their molecular interactions. These findings are critical in material science and chemistry for the development of new materials with specific properties (Kubicki, Prukała, & Marciniec, 2007).

  • Luminescence and Thermal Properties : Research into biphenyl carbazole derivatives has revealed insights into their luminescent and thermal properties. Such properties are essential for applications in materials science, particularly in the development of novel lighting and display technologies (Tang et al., 2021).

  • Synthesis and Applications in Organic Chemistry : Various synthetic approaches to obtain 9H-carbazoles have been explored, demonstrating the versatility of this compound in organic synthesis. These methods are crucial for the production of specialized chemicals and materials (Budén et al., 2009).

  • Antimicrobial Properties : Some derivatives of 9H-carbazole have been investigated for their antimicrobial activities, highlighting the potential of 9-(3-Bromophenyl)-9H-carbazole in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).

  • Electroluminescent Applications : 9H-Carbazole derivatives have been used to create materials for electroluminescent applications, particularly in the development of organic light-emitting diodes (OLEDs). This suggests potential uses of 9-(3-Bromophenyl)-9H-carbazole in display technology and lighting (Deng et al., 2013).

  • Anticancer Activity : Certain 9H-carbazole derivatives have shown anticancer activity, indicating that 9-(3-Bromophenyl)-9H-carbazole could potentially be used in cancer research and treatment development (Chaudhary & Chaudhary, 2016).

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

While specific future directions for “9-(3-Bromophenyl)-9H-carbazole” are not mentioned in the retrieved data, related compounds have shown promising potential in various fields, including medicinal chemistry . This suggests that “9-(3-Bromophenyl)-9H-carbazole” could also have potential applications in these areas.

properties

IUPAC Name

9-(3-bromophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGHGKNHPPZALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729705
Record name 9-(3-Bromophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185112-61-2
Record name 9-(3-Bromophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(3-Bromophenyl)carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Mix together 0.4 g Pd2DBA3 (DBA dibenzylideneacetone) and 0.4 g DPPF (DPPF 1,1′-bis(diphenylphosphino)ferrocene) and 4.3 g sodium t-butoxide and dissolve into 200 mL xylenes in glove box. Stir 15 mins then add 25 g of 3-iodo-bromobenzene. Stir 15 mins then add 5 g carbazole and the mix was brought to reflux. Reflux overnight using an air condensor in glove box. The solution immediately is dark purple/brown but on reaching ˜80 C. it is dark reddish brown and cloudy. After heating close to reflux overnight, the solution is dark brown and clear. Evaporated outside the glove box in rotovap and then dissolved in DCM and extracted (soxhlet) through a bed of silica and basic alumina (stacked in soxhlet) using DCM. Collect dark orange solution and evaporate to dryness. Leaves a dark orange oil. Wash with methanol and then dissolve into ether and reprecipitated with methanol—this product is slightly soluble in methanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three
[Compound]
Name
xylenes
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The 300 mL round bottom flask, equipped with magnetic stirrer and refluxed condenser, was charged with carbazole (7.1 g, 42.5 mmol), 3-iodobromobenzene (25.00 g, 88 mmol), Pd2(dba)3 (800 mg, 1 mol %), dppf (1′,1′-bis(diphenylphosphino)ferrocene (975 mg, 2 mol %), sodium t-buthoxide (6.3 g) and m-xylene (100 ml). The reaction mixture was heated to reflux and stirred under nitrogen atmosphere for 48 hours. Then reaction was cooled down to room temperature, filtered through silica plug and evaporated. The residue was subjected to column chromatography on silica gel, eluent gradient mixture hexane —hexane/ethyl acetate mixture 9:1, providing 7.00 g of 9-(3-bromo -phenyl) -9H-carbazole as white solid, structure was confirmed by NMR and GCMS spectroscopy.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
1′,1′-bis(diphenylphosphino)ferrocene
Quantity
975 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The 200 ml round-bottom flask equipped with reflux condenser and magnetic stirrer was charged with carbazole (14.75 g, 88 mmol), 3-iodobromobenzene (25.0 g, 88 mmol), Pd2(dba)3 (0.8 g, 0.85 mmol) and dppf (1,1′-bis(diphenylphosphino)ferrocene, 0.98 g, 1.8 mmol), sodium t-buthoxide (25 g, 265 mmol) and 100 ml of dry xylene. Reaction mixture was refluxed under N2 atmosphere for 48 hours, cooled down to room temperature and evaporated. The solid residue was subjected to column chromatography on silica (eluent —hexane/ethyl acetate 9/1) providing 11.7 g of 9-(3-bromophenyl) -9H-carbazole as white solid.
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0.98 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Under nitrogen, carbazole (24.3 g, 1 eq.) is added to a flask together with 1-bromo-3-iodobenzene (98%; 75.3 g, 1.9 eq.), potassium carbonate (48.2 g, 2.5 eq.) and copper (1.77 g, 0.1 eq.). The reaction is heated to 150° C. and stirred at 150° C. for 48 h. The mixture is cooled to room temperature and diluted with 150 mL of methylene chloride. 100 mL of demineralized water are added to the mixture, which is stirred. Removal of the aqueous phase is followed by washing a further 2× with demineralized water (100 mL). The organic phase is dried over sodium sulfate and concentrated. The excess 1-bromo-3-iodobenzene is distilled off under reduced pressure. LC (SiO2; cyclohexane/methylene chloride 95:5) gives 37.1 g of product (82.4% yield).
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
75.3 g
Type
reactant
Reaction Step One
Quantity
48.2 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
cyclohexane methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.